molecular formula C8H10N2O3 B8639277 5-hydroxy-N-methoxy-N-methylpicolinamide

5-hydroxy-N-methoxy-N-methylpicolinamide

Cat. No. B8639277
M. Wt: 182.18 g/mol
InChI Key: OGZRRSDLKDBYTC-UHFFFAOYSA-N
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Patent
US09029536B2

Procedure details

A mixture of 5-hydroxypicolinic acid (5.00 g), N,O-dimethylhydroxylamine hydrochloride (3.86 g), TEA (11.1 mL), WSC (7.58 g) and HOBt (5.34 g) in DMF (100 mL) was stirred at room temperature for 24 h. The mixture was poured into 5% NaHCO3 aqueous solution and extracted with AcOEt (10 times). The organic layer was separated, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (AcOEt/hexane) to give the title compound (4.13 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.86 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
5.34 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.Cl.[CH3:12][NH:13][O:14][CH3:15].CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.C([O-])(O)=O.[Na+]>CN(C=O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:13]([O:14][CH3:15])[CH3:12])=[O:10])=[N:6][CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.86 g
Type
reactant
Smiles
Cl.CNOC
Name
TEA
Quantity
11.1 mL
Type
reactant
Smiles
Name
Quantity
7.58 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
5.34 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (10 times)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (AcOEt/hexane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C=CC(=NC1)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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